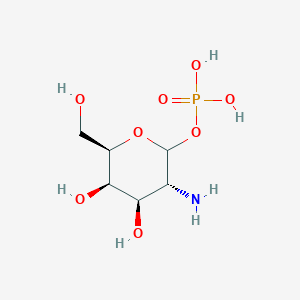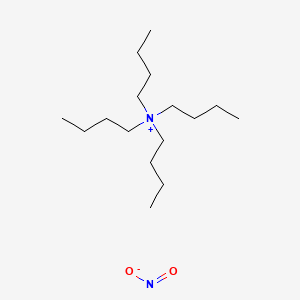
D-Galactosamine 1-phosphate
Vue d'ensemble
Description
D-galactosamine 1-phosphate is a galactosamine phosphate that is D-galactosamine substituted at position 1 by a monophosphate group. It derives from a D-galactosamine.
Applications De Recherche Scientifique
Metabolic Pathways and Enzyme Activities
D-Galactosamine 1-phosphate plays a significant role in liver metabolism, particularly in the formation of UDP-hexosamines like UDP-galactosamine and UDP-glucosamine. Hexose-1-phosphate uridylyltransferase is crucial in this process, activating galactosamine 1-phosphate to UDP-galactosamine and forming glucosamine 1-phosphate as a precursor for UDP-N-acetylhexosamines. This dual role is essential for maintaining proper metabolic functions in the liver and is integral in managing hepatotoxic doses of galactosamine (Weckbecker & Keppler, 2005).
Galactose Metabolism and Galactosemia
D-Galactosamine 1-phosphate is involved in the Leloir pathway for galactose metabolism, converting -D-galactose to the more metabolically useful glucose 1-phosphate. This pathway is significant, especially considering galactosemia, a disorder caused by defects in the enzymes of the Leloir pathway. This condition can lead to severe symptoms, making the understanding of these metabolic pathways crucial for developing therapeutic strategies (Holden et al., 2003).
Glycosylation and Synaptic Architecture
D-Galactosamine 1-phosphate is also vital in the synthesis of glycoproteins and glycolipids, as it's a precursor for UDP–N-acetylgalactosamine and UDP–N-acetylglucosamine. These compounds are essential for proper cell surface and extracellular space decoration. In Drosophila models of classic galactosemia, a deficiency in enzymes like GALT, which converts galactose-1-phosphate, leads to overelaboration of synaptic architecture and reduced synaptomatrix glycosylation. This finding suggests a link between glycosylation defects and neurological symptoms observed in galactosemia (Jumbo-Lucioni et al., 2014).
Hepatoprotective Effects and Liver Injury Models
D-Galactosamine 1-phosphate is used in experimental models to study liver injury and hepatoprotective effects. For instance, studies have demonstrated the protective effects of compounds like cardiotrophin-1 against apoptosis induced by D-galactosamine in hepatocytes, highlighting the potential for therapeutic applications in liver injury (Herencia et al., 2015).
Liver Injury and Metabolic Phenotypes
D-Galactosamine-induced liver injury serves as a model to study variability in response to hepatotoxicity. Pharmacometabonomic approaches can characterize xenobiotic and endogenous metabolic perturbations associated with different response phenotypes to substances like galactosamine. This kind of research provides insights into the dynamics of liver injury and potential strategies for intervention (Coen et al., 2012).
Propriétés
IUPAC Name |
[(3R,4R,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO8P/c7-3-5(10)4(9)2(1-8)14-6(3)15-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/t2-,3-,4+,5-,6?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJBYRVFGYXULK-GASJEMHNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)OP(=O)(O)O)N)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30949296 | |
| Record name | 2-Amino-2-deoxy-1-O-phosphonohexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30949296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Galactosamine 1-phosphate | |
CAS RN |
41588-64-1, 26401-96-7 | |
| Record name | Galactosamine 1-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41588-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Galactosamine 1-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026401967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-2-deoxy-1-O-phosphonohexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30949296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















